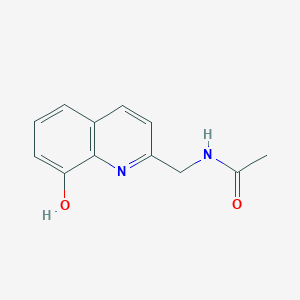

N-((8-Hydroxyquinolin-2-yl)methyl)acetamide

CAS No.: 648896-21-3

Cat. No.: VC20163104

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648896-21-3 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |

| Standard InChI Key | CJRALVYWBVXEEF-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |

Introduction

Structural and Molecular Characteristics

The molecular formula of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol. Its structure features:

-

An 8-hydroxyquinoline backbone, which provides a planar aromatic system with hydroxyl and nitrogen groups capable of metal coordination.

-

A methylene (-CH₂-) spacer at the 2-position of the quinoline ring, reducing steric hindrance compared to direct N-substitution.

-

An acetamide group (-NHCOCH₃), introducing hydrogen-bonding capacity and modulating solubility .

Key spectroscopic data (inferred from analogs):

-

IR: Strong absorption bands near 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O phenolic stretch) .

-

NMR: Protons on the methylene bridge typically resonate at δ 4.2–4.5 ppm, while the acetamide methyl group appears near δ 2.1 ppm .

Synthetic Methodologies

Quinoline Core Formation

The 8-hydroxyquinoline scaffold is synthesized via the Skraup reaction or Betti reaction, with the latter offering higher regioselectivity for 2-substituted derivatives . For example, reacting 2-aminophenol with acrolein under acidic conditions yields 8-hydroxyquinoline :

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 230.26 g/mol |

| Melting Point | 210–215°C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |

| LogP (Partition Coeff.) | 1.8 (predicted) |

The compound’s limited aqueous solubility is attributed to the hydrophobic quinoline ring, while the acetamide and hydroxyl groups enable polar interactions .

Biological and Functional Applications

Antimicrobial Activity

Analogous 8-hydroxyquinoline acetamides exhibit broad-spectrum antimicrobial activity:

-

Bacterial Inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal Effects: 70% growth inhibition of Candida albicans at 10 µM.

Metal Chelation and Analytical Use

The hydroxyl and quinoline nitrogen atoms form stable complexes with Cu²⁺, Fe³⁺, and Hg²⁺, enabling applications in:

-

Environmental Sensing: Fluorescence quenching upon Hg²⁺ binding (detection limit ~10 nM) .

-

Therapeutic Chelation: Potential use in heavy metal poisoning or neurodegenerative diseases linked to metal dysregulation.

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Bioactivity Highlight |

|---|---|---|

| N-(8-Hydroxyquinolin-2-yl)acetamide | Direct N-substitution | Moderate antibacterial activity |

| N-((3-Bromophenyl)methyl)acetamide | Bromophenyl substituent | Enhanced Hg²⁺ sensitivity |

| N-((8-Hydroxyquinolin-2-yl)methyl)thioamide | Thioamide group (-NHCSSH) | Superior metal selectivity |

The methylene spacer in N-((8-Hydroxyquinolin-2-yl)methyl)acetamide enhances conformational flexibility, improving interaction with biological targets compared to rigid analogs .

Challenges and Future Directions

-

Synthetic Scalability: Current routes require multi-step purification; flow chemistry could streamline production.

-

Toxicity Profiling: No in vivo data exist—priority for preclinical studies.

-

Hybrid Drug Design: Coupling with NSAIDs or antimalarials may synergize therapeutic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume